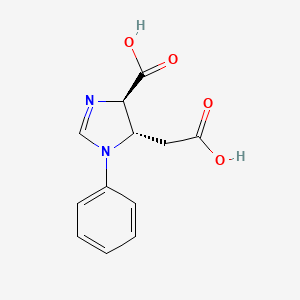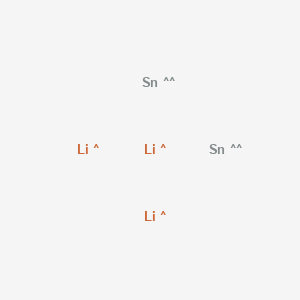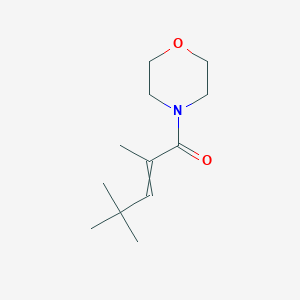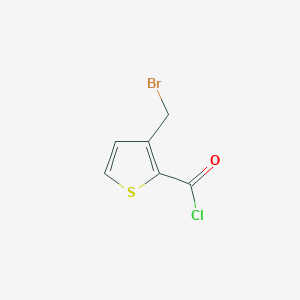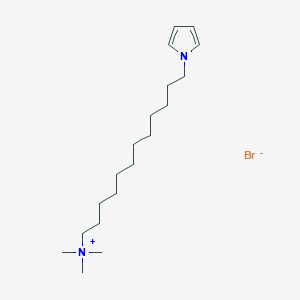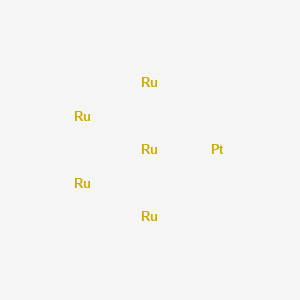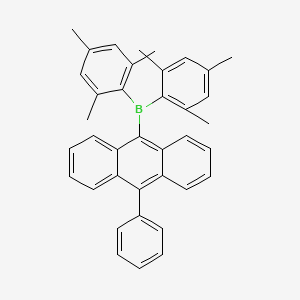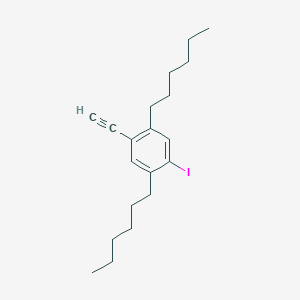![molecular formula C10H8F4N6 B14254872 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- CAS No. 477781-02-5](/img/structure/B14254872.png)
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is a heterocyclic compound that features a pyrazole ring substituted with a fluoro-trifluoromethylphenyl azo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative. This step often requires acidic conditions and a coupling agent such as sodium nitrite.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: This method involves the stepwise addition of reagents in a controlled environment, ensuring high purity and yield.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including dyes and pigments, due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and cellular processes.
作用機序
The mechanism of action of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It interacts with cellular pathways involved in oxidative stress, apoptosis, and signal transduction, leading to its biological effects.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound features a thiourea group instead of an azo group, resulting in different reactivity and applications.
Uniqueness
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
特性
CAS番号 |
477781-02-5 |
|---|---|
分子式 |
C10H8F4N6 |
分子量 |
288.20 g/mol |
IUPAC名 |
4-[[4-fluoro-3-(trifluoromethyl)phenyl]diazenyl]-4H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H8F4N6/c11-6-2-1-4(3-5(6)10(12,13)14)17-18-7-8(15)19-20-9(7)16/h1-3,7H,(H2,15,19)(H2,16,20) |
InChIキー |
XNNKIJHPSAHMEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=NC2C(=NN=C2N)N)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


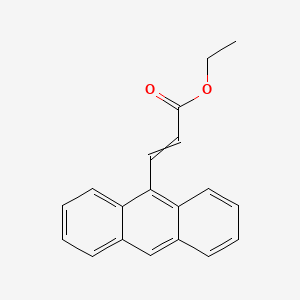
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
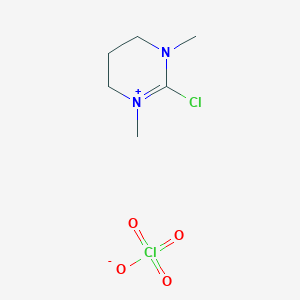
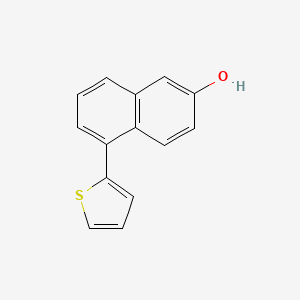
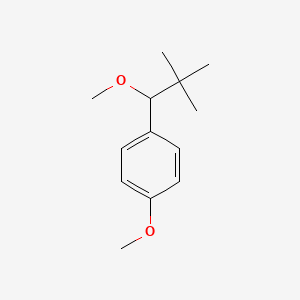
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
